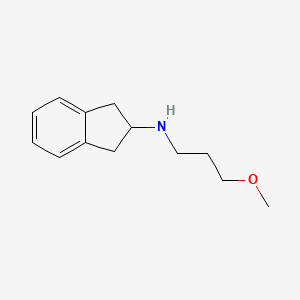

N-(3-methoxypropyl)-2,3-dihydro-1H-inden-2-amine

描述

N-(3-Methoxypropyl)-2,3-dihydro-1H-inden-2-amine is a secondary amine featuring a bicyclic indene core substituted with a 3-methoxypropyl group at the amine position. Its synthesis typically involves Friedel-Crafts alkylation, reductive amination, or nucleophilic substitution reactions, as inferred from related methodologies .

The indenamine scaffold is notable for its conformational rigidity, which can enhance binding affinity to biological targets. For example, derivatives of 2,3-dihydro-1H-inden-2-amine have been explored as agonists for nuclear receptors (e.g., human constitutive androstane receptor) and as intermediates in drug synthesis (e.g., indacaterol amino fragments) . The 3-methoxypropyl substituent in this compound may influence solubility, metabolic stability, and pharmacokinetic properties compared to other alkyl or aryl substituents.

属性

分子式 |

C13H19NO |

|---|---|

分子量 |

205.30 g/mol |

IUPAC 名称 |

N-(3-methoxypropyl)-2,3-dihydro-1H-inden-2-amine |

InChI |

InChI=1S/C13H19NO/c1-15-8-4-7-14-13-9-11-5-2-3-6-12(11)10-13/h2-3,5-6,13-14H,4,7-10H2,1H3 |

InChI 键 |

VMUXYNKDMUGDTB-UHFFFAOYSA-N |

规范 SMILES |

COCCCNC1CC2=CC=CC=C2C1 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxypropyl)-2,3-dihydro-1H-inden-2-amine typically involves the following steps:

Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dihydro-1H-indene and 3-methoxypropylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product. Common catalysts include acids or bases, depending on the specific reaction pathway.

Purification: The resulting product is purified using techniques such as distillation, recrystallization, or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The reaction conditions are optimized to maximize yield and minimize by-products.

化学反应分析

Types of Reactions: N-(3-methoxypropyl)-2,3-dihydro-1H-inden-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.

Substitution: The methoxypropyl group or the amine group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

科学研究应用

Chemistry: N-(3-methoxypropyl)-2,3-dihydro-1H-inden-2-amine is used as a building block in organic synthesis

Biology: In biological research, the compound may be used as a ligand in binding studies or as a precursor for the synthesis of biologically active molecules.

Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. It may be investigated for its effects on various biological targets and pathways.

Industry: In industrial applications, this compound can be used as an intermediate in the production of specialty chemicals, polymers, and other materials.

作用机制

The mechanism of action of N-(3-methoxypropyl)-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Pharmacological Relevance

The table below compares N-(3-methoxypropyl)-2,3-dihydro-1H-inden-2-amine with structurally or functionally related compounds:

生物活性

N-(3-methoxypropyl)-2,3-dihydro-1H-inden-2-amine is an organic compound belonging to the class of amines, characterized by a methoxypropyl group attached to an indane structure. This compound has garnered interest in medicinal chemistry and biological research due to its potential therapeutic applications and unique structural properties.

The molecular formula for this compound is C13H19NO, with a molecular weight of 219.30 g/mol. The compound features an indane core, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C13H19NO |

| Molecular Weight | 219.30 g/mol |

| CAS Number | 1153747-28-4 |

The biological activity of this compound is primarily mediated through its interaction with various molecular targets. The compound may bind to specific receptors or enzymes, influencing their activity and potentially leading to therapeutic effects. However, detailed mechanisms remain to be fully elucidated.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antidepressant Effects : Preliminary studies suggest that this compound may have antidepressant-like properties. It has been shown to influence neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Neuroprotective Properties : The compound's structure suggests potential neuroprotective effects, which could be beneficial in neurodegenerative conditions. Its ability to modulate oxidative stress markers has been observed in vitro.

- Antinociceptive Activity : Animal models have indicated that this compound may possess antinociceptive properties, providing pain relief without significant side effects compared to traditional analgesics.

Case Studies and Research Findings

A review of literature reveals several key studies focusing on the biological activity of this compound:

Study 1: Antidepressant-Like Effects

In a controlled study involving rodent models, the administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test. These findings suggest that the compound may enhance serotonergic transmission .

Study 2: Neuroprotection Against Oxidative Stress

Research published in the Journal of Neurochemistry demonstrated that this compound could reduce oxidative stress-induced neuron damage in vitro. The compound was found to decrease levels of reactive oxygen species (ROS) and enhance antioxidant enzyme activity .

Study 3: Analgesic Properties

A study published in Pain Research and Management highlighted the antinociceptive effects of this compound in animal models. The results indicated that it significantly reduced pain responses in both acute and chronic pain settings without the adverse effects commonly associated with opioids .

常见问题

Q. What are the established synthetic routes for N-(3-methoxypropyl)-2,3-dihydro-1H-inden-2-amine, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions, starting with the alkylation of 2,3-dihydro-1H-inden-2-amine using 3-methoxypropyl chloride or bromide in the presence of a base (e.g., K₂CO₃ or Et₃N). Critical parameters include solvent polarity (e.g., DMF or THF), temperature (40–60°C), and stoichiometric ratios. Post-synthesis purification via column chromatography or crystallization ensures high purity. Optimization studies suggest that controlled pH (7–9) and inert atmospheres (N₂/Ar) minimize side reactions .

Q. Which spectroscopic and computational methods are most effective for characterizing this compound?

- 1H/13C NMR : Confirms structural integrity by identifying proton environments (e.g., methoxy protons at ~3.3 ppm, indenyl protons at 6.5–7.2 ppm).

- FT-IR : Validates functional groups (N-H stretch at ~3350 cm⁻¹, C-O-C at ~1100 cm⁻¹).

- Mass Spectrometry (HRMS) : Determines molecular weight (C₁₃H₁₉NO, MW 205.3 g/mol).

- DFT Calculations (B3LYP/6-31G(d,p)) : Predicts electronic properties (HOMO-LUMO gaps) and molecular electrostatic potential (MEP) surfaces for reactivity analysis .

Q. What are the key physicochemical properties relevant to laboratory handling?

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water.

- Stability : Degrades under strong acidic/basic conditions; store at 2–8°C in amber vials.

- Hazard Profile : Causes skin/eye irritation (GHS Category 2); use PPE (gloves, goggles) and fume hoods .

Advanced Research Questions

Q. How does this compound interact with biological targets such as kinases or receptors?

Mechanistic studies propose inhibition of phosphatidylinositol 3-kinase (PI3K) pathways, critical in cancer cell proliferation. Assays like surface plasmon resonance (SPR) or fluorescence polarization measure binding affinity (Kd values). Molecular docking simulations (AutoDock Vina) predict binding poses at ATP-binding pockets .

Q. How do environmental factors (pH, temperature) influence its stability and bioactivity?

- pH : Degradation accelerates below pH 4 (amine protonation) or above pH 9 (methoxy group hydrolysis).

- Temperature : Thermal stability up to 100°C; prolonged exposure >60°C reduces potency.

- Co-solvents : LiCl enhances stability in polymer-gel dosimeters by modulating solvation dynamics .

Q. What computational approaches are used to predict its reactivity and metabolic pathways?

- ADMET Prediction (SwissADME) : Estimates intestinal absorption (High GI absorption) and cytochrome P450 interactions (CYP3A4 substrate).

- Reactivity Descriptors : Global electrophilicity index (ω) and chemical potential (μ) derived from HOMO-LUMO energies guide derivatization strategies .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- Methoxy Chain Modification : Lengthening the chain (e.g., 3-methoxypropyl → 4-methoxybutyl) improves lipophilicity (logP) and blood-brain barrier penetration.

- Indene Ring Substitution : Electron-withdrawing groups (e.g., -NO₂) at the 5-position enhance kinase inhibition potency.

- In Vitro Screening : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .

Q. What are the conflicting findings in reported biological activities, and how can they be resolved?

Discrepancies in IC₅₀ values (e.g., 2.5 μM vs. 8.7 μM for PI3Kα) may arise from assay conditions (e.g., ATP concentration, incubation time). Standardize protocols (e.g., Eurofins Panlabs kinase panel) and validate with orthogonal assays (e.g., Western blot for p-Akt suppression) .

Safety and Methodological Considerations

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Ventilation : Use fume hoods to avoid inhalation of vapors (vapor pressure: 20 mmHg at 30°C).

- Spill Management : Neutralize with 5% acetic acid, then absorb with vermiculite.

- Waste Disposal : Incinerate at >1000°C with scrubbing for NOx emissions .

Q. How can researchers address discrepancies in solubility data across studies?

Conflicting solubility reports (e.g., in ethanol vs. acetone) may stem from impurities or polymorphic forms. Use high-purity batches (>98%, HPLC-validated) and dynamic light scattering (DLS) to assess aggregation states. Temperature-controlled solubility assays (25°C vs. 37°C) clarify thermodynamic vs. kinetic solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。